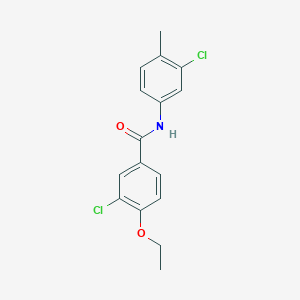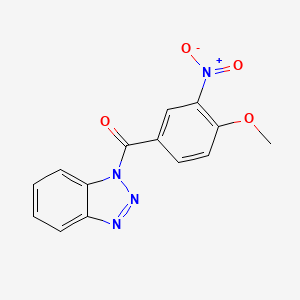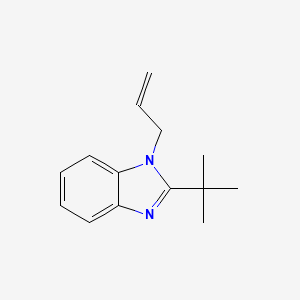![molecular formula C12H13N3O5 B5782966 4-nitro-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]benzamide](/img/structure/B5782966.png)
4-nitro-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-nitro-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]benzamide, commonly known as NOE, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a nitroaromatic compound that belongs to the class of benzamides and is widely used in the field of medicinal chemistry. NOE has shown promising results in the treatment of various diseases, including cancer, inflammation, and infectious diseases.
Mecanismo De Acción
The exact mechanism of action of NOE is not fully understood, but it is believed to act by inhibiting various enzymes and proteins involved in cellular processes. It has been shown to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair. NOE has also been shown to inhibit the activity of histone deacetylases, which are enzymes involved in regulating gene expression. Additionally, NOE has been shown to inhibit the activity of various kinases, which are proteins involved in cellular signaling pathways.
Biochemical and Physiological Effects:
NOE has been shown to have various biochemical and physiological effects, including inducing apoptosis (programmed cell death) in cancer cells, reducing inflammation, and inhibiting bacterial and fungal growth. Additionally, NOE has been shown to have antioxidant properties and can scavenge free radicals, which are harmful to cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of NOE is its broad range of applications in various scientific research fields. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and infectious diseases. Additionally, NOE is relatively easy to synthesize and purify, making it readily available for laboratory experiments. However, one of the limitations of NOE is its potential toxicity, which can limit its use in certain experiments. Additionally, the exact mechanism of action of NOE is not fully understood, which can make it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for the study of NOE. One area of research is to further investigate its anticancer properties and to determine its efficacy in treating various types of cancer. Additionally, further research is needed to understand the exact mechanism of action of NOE and to identify its molecular targets. Another area of research is to investigate the potential use of NOE in combination with other drugs to enhance its therapeutic effects. Finally, further research is needed to determine the safety and toxicity of NOE in humans, which is essential for its potential use in clinical settings.
Métodos De Síntesis
The synthesis of NOE involves the reaction of 4-nitrobenzoyl chloride with 2-amino-2-oxazolidinone in the presence of triethylamine. The reaction takes place at room temperature, and the yield of NOE is around 60%. The synthesized compound is then purified by recrystallization using a mixture of ethanol and water.
Aplicaciones Científicas De Investigación
NOE has shown potential in various scientific research applications, including medicinal chemistry, pharmacology, and toxicology. It has been extensively studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. NOE has also been studied for its anti-inflammatory properties, and it has shown to reduce inflammation in various animal models. Additionally, NOE has been studied for its antibacterial and antifungal properties and has shown to inhibit the growth of various bacterial and fungal strains.
Propiedades
IUPAC Name |
4-nitro-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O5/c16-11(9-1-3-10(4-2-9)15(18)19)13-5-6-14-7-8-20-12(14)17/h1-4H,5-8H2,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNOZVCULBSHSDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1CCNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-chlorophenyl)[(2-methoxy-1-naphthyl)methyl]amine](/img/structure/B5782903.png)
![2-benzyl-3-phenyl-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one](/img/structure/B5782911.png)
![N'-[2-(2-methylphenoxy)acetyl]cyclopropanecarbohydrazide](/img/structure/B5782912.png)

![1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl 2-{3-[4-(dimethylamino)phenyl]-1-methyl-2-propen-1-ylidene}hydrazinecarbimidothioate](/img/structure/B5782934.png)
![ethyl 4-{[3-(2-hydroxyphenyl)acryloyl]amino}benzoate](/img/structure/B5782940.png)
![N'-[(3-chloro-4-methylbenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5782942.png)
![ethyl 5-hydroxy-2-phenylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B5782944.png)

![4-bromo-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5782949.png)
![N-[10-(dimethylamino)decyl]-2-(hydroxyimino)acetamide hydrochloride](/img/structure/B5782958.png)
![3-methoxy-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B5782968.png)
![3-(difluoromethyl)-N-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzylidene}-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5782983.png)